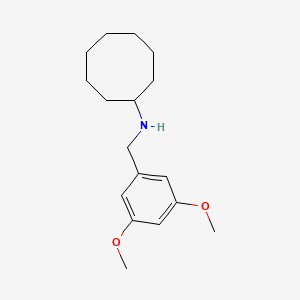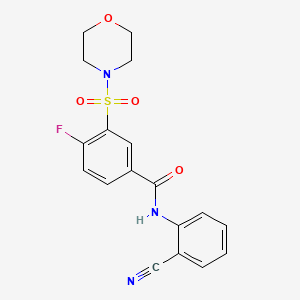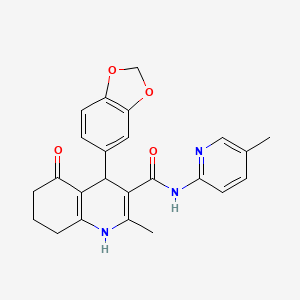
4-(2,4,5-trimethoxybenzyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4,5-trimethoxybenzyl)thiomorpholine, also known as TBOA, is a compound that has been extensively studied for its potential applications in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synapse. As a result, TBOA has been shown to modulate synaptic transmission and plasticity, making it a valuable tool for investigating the role of glutamate in various physiological and pathological processes.
Mechanism of Action
4-(2,4,5-trimethoxybenzyl)thiomorpholine inhibits the activity of glutamate transporters, which are responsible for removing excess glutamate from the synapse. This leads to an accumulation of glutamate in the synapse, which can modulate synaptic transmission and plasticity. 4-(2,4,5-trimethoxybenzyl)thiomorpholine has been shown to selectively inhibit the activity of the excitatory amino acid transporter 2 (EAAT2), which is the primary glutamate transporter in the brain.
Biochemical and physiological effects:
4-(2,4,5-trimethoxybenzyl)thiomorpholine has been shown to modulate synaptic transmission and plasticity, leading to changes in neuronal excitability and synaptic strength. 4-(2,4,5-trimethoxybenzyl)thiomorpholine has also been shown to induce epileptic activity in animal models, suggesting that it may be a useful tool for studying the mechanisms underlying epilepsy. Additionally, 4-(2,4,5-trimethoxybenzyl)thiomorpholine has been shown to have neuroprotective effects in certain models of neurodegenerative disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2,4,5-trimethoxybenzyl)thiomorpholine in lab experiments is its potency and selectivity for glutamate transporters. 4-(2,4,5-trimethoxybenzyl)thiomorpholine has been shown to be a highly effective inhibitor of EAAT2, making it a valuable tool for investigating the role of glutamate in various physiological and pathological processes. However, one limitation of using 4-(2,4,5-trimethoxybenzyl)thiomorpholine is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are required to ensure that 4-(2,4,5-trimethoxybenzyl)thiomorpholine is used safely and effectively in lab experiments.
Future Directions
There are several potential future directions for research on 4-(2,4,5-trimethoxybenzyl)thiomorpholine. One area of interest is the role of glutamate in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-(2,4,5-trimethoxybenzyl)thiomorpholine has been shown to have neuroprotective effects in certain models of neurodegenerative disease, suggesting that it may be a promising therapeutic target. Additionally, further research is needed to fully understand the mechanisms underlying the epileptogenic effects of 4-(2,4,5-trimethoxybenzyl)thiomorpholine and its potential applications in the treatment of epilepsy. Finally, 4-(2,4,5-trimethoxybenzyl)thiomorpholine may also have applications in the development of new drugs targeting glutamate transporters.
Synthesis Methods
4-(2,4,5-trimethoxybenzyl)thiomorpholine can be synthesized through a multistep process starting from 2,4,5-trimethoxybenzaldehyde and thiomorpholine. The synthesis involves several chemical reactions, including condensation, reduction, and cyclization, to produce the final product. The purity of 4-(2,4,5-trimethoxybenzyl)thiomorpholine can be confirmed through various analytical techniques, such as NMR spectroscopy and HPLC.
Scientific Research Applications
4-(2,4,5-trimethoxybenzyl)thiomorpholine has been extensively used in scientific research to investigate the role of glutamate in various physiological and pathological processes. For example, 4-(2,4,5-trimethoxybenzyl)thiomorpholine has been used to study the mechanisms underlying synaptic plasticity, learning, and memory. 4-(2,4,5-trimethoxybenzyl)thiomorpholine has also been used to investigate the role of glutamate in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
4-[(2,4,5-trimethoxyphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-16-12-9-14(18-3)13(17-2)8-11(12)10-15-4-6-19-7-5-15/h8-9H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOFYWUJGQDRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCSCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199021 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5030874.png)

![4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5030881.png)
![4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5030888.png)
![N-[(4-methylphenyl)sulfonyl]-2-(2-quinolinylthio)acetamide](/img/structure/B5030896.png)
![2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B5030923.png)
![4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine](/img/structure/B5030927.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5030935.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5030943.png)

![N'-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5030953.png)

